![molecular formula C11H17NO2 B14479505 [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile CAS No. 67625-79-0](/img/structure/B14479505.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile: is an organic compound that features a dioxolane ring attached to a cyclohexyl group, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The cyclohexyl group can be introduced through a series of reactions, including aldol condensation and reduction
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
科学研究应用
Chemistry: In organic synthesis, [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile can be used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific structural features .
作用机制
The mechanism by which [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and nitrile group can participate in various biochemical pathways, influencing the compound’s activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
1,3-Dioxolane: A simpler analog that lacks the cyclohexyl and acetonitrile groups.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: The presence of the cyclohexyl and acetonitrile groups in [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile distinguishes it from simpler dioxolane and dioxane compounds. These additional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
67625-79-0 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-[1-(1,3-dioxolan-2-yl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(4-2-1-3-5-11)10-13-8-9-14-10/h10H,1-6,8-9H2 |
InChI 键 |
JLBMFCBKHSJTLU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC#N)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)


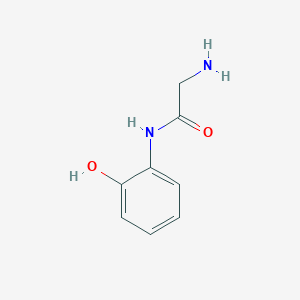


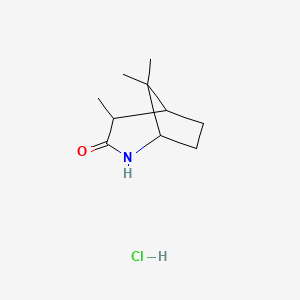


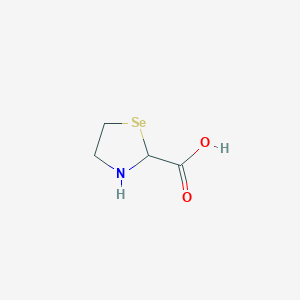
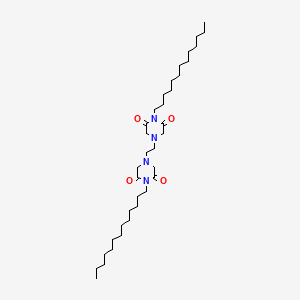
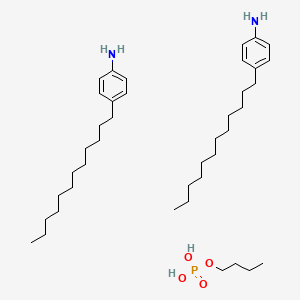
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
